molecular formula C19H19N5O3 B14958439 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B14958439
M. Wt: 365.4 g/mol
InChI Key: RJDUVKHPYSKQMR-UHFFFAOYSA-N
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Description

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that features both isoquinoline and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. One common approach is to start with the isoquinoline derivative, which undergoes methoxylation to introduce the methoxy groups at the 6 and 7 positions. This is followed by the formation of the dihydroisoquinoline ring through hydrogenation. The tetrazole moiety is then introduced via a cycloaddition reaction involving an azide and a nitrile derivative. Finally, the methanone linkage is formed through a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and automated systems can help in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone is studied for its potential as a pharmacophore. It can interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials .

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(1H-tetrazol-1-yl)phenyl]methanol
  • (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(1H-tetrazol-1-yl)phenyl]ethanone
  • (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(1H-tetrazol-1-yl)phenyl]propane

Uniqueness

What sets (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone apart from similar compounds is its specific combination of functional groups. The presence of both isoquinoline and tetrazole moieties provides unique chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C19H19N5O3/c1-26-17-9-13-7-8-23(11-14(13)10-18(17)27-2)19(25)15-5-3-4-6-16(15)24-12-20-21-22-24/h3-6,9-10,12H,7-8,11H2,1-2H3

InChI Key

RJDUVKHPYSKQMR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=CC=C3N4C=NN=N4)OC

Origin of Product

United States

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